Diethyl tetrasulphide is a chemical compound that has garnered attention in various fields due to its unique properties and applications. The compound's interaction with metals, particularly copper, and its role in semiconductor doping are areas of significant interest. This analysis will delve into the mechanisms by which diethyl tetrasulphide operates and its practical applications, drawing from the current research literature.
Crude diethyl tetrasulfide can serve as a precursor for synthesizing Thiokol-type polymers []. This involves condensation reactions with sodium polysulfides, leading to the formation of rubber-like materials []. While not directly discussed in the context of diethyl tetrasulfide, the use of its sulfoxide derivative in similar polymerization reactions suggests potential modifications to tailor polymer properties [].
While not directly related to diethyl tetrasulfide, the presence of other volatile sulfur compounds like dimethyl disulfide, methyl ethyl disulfide, and dimethyl tetrasulfide in the headspace of Schizophyllum commune cultures highlights the potential of these compounds as diagnostic markers for fungal infections []. This finding suggests the need to explore the potential of diethyl tetrasulfide as a specific biomarker for other fungal species.
In the field of semiconductor technology, diethyl sulphide has been utilized for the n-type doping of various materials such as GaAs, AlGaAs, and InGaAs during chemical beam epitaxy (CBE). The efficiency of sulphur incorporation was found to be similar in GaAs and InGaAs, but slightly higher in AlGaAs. However, sulphur showed reduced electrical activation in AlGaAs. The incorporation process in GaAs is temperature-independent within the range of 400–600°C but is influenced by the V:III ratio. In contrast, the incorporation in AlGaAs varies with temperature and alloy fraction, while in InGaAs, it is unaffected by alloy fraction2.
The reactivity of diethyl tetrasulphide with metals has been observed in the context of tetraethylthiuram disulphide, which behaves like a pseudo-halogen. In organic solvents, it reacts with metals to form salts of diethyldithiocarbamic acid. With copper, an initial cupric salt is formed, which upon prolonged treatment, converts to a cuprous salt. The presence of an excess of disulphide can revert the cuprous salt back to the cupric form. Notably, diethylthiocarbamic acid, which contains only one sulphur atom, exclusively forms a cuprous salt3.
The interaction of diethyl polysulphides with copper has been studied to understand the mechanism of action. Diethyl disulphide, for instance, does not react with copper when dissolved in dry xylene. However, diethyl trisulphide reacts under the same conditions, releasing sulphur atoms to form a surface film of sulphide on the copper. This reaction has a constant rate of film growth, with an experimental activation energy of 17.5 kcal/mol within the temperature range of 100–130°C. Initially, the sulphide films are coherent and exhibit interference colors, but over time, black circular stains appear, indicating an increase in the corrosion rate. The presence of free sulphur in the solution enhances the rate of film formation, resulting in coherent films, unlike the noncoherent deposits produced by pure sulphur solutions in xylene1.
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